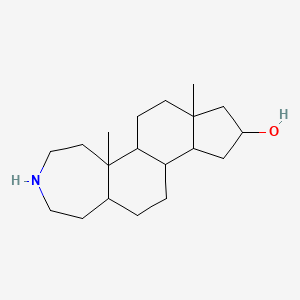
Samanine
説明
Samanine (CAS Registry Number: 22614-24-0) is a steroidal alkaloid isolated from the skin secretions of the fire salamander (Salamandra salamandra) . Structurally identified as 3-aza-A-homo-5β-androstan-16β-ol, it is synthesized in 10 steps from testosterone acetate with a 17% overall yield . Its presence in Salamandra species distinguishes it from other salamandrid alkaloids, which may exhibit broader taxonomic distribution but lower concentrations .
特性
分子式 |
C19H33NO |
|---|---|
分子量 |
291.5 g/mol |
IUPAC名 |
2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol |
InChI |
InChI=1S/C19H33NO/c1-18-7-5-16-15(17(18)11-14(21)12-18)4-3-13-6-9-20-10-8-19(13,16)2/h13-17,20-21H,3-12H2,1-2H3 |
InChIキー |
SWERVVWWNZOXPV-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1CC(C2)O)CCC4C3(CCNCC4)C |
同義語 |
samanine |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
Samanine can be synthesized in a multi-step process starting from testosterone acetate. The synthesis involves a series of reactions including elimination, hydroboration, oxidation, and a Schmidt reaction. The overall yield of this synthesis is approximately 17% .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited demand. Most of the production is carried out in research laboratories for scientific studies.
化学反応の分析
Types of Reactions
Samanine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
科学的研究の応用
Samanine has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although no clinical applications have been established yet.
Industry: Limited industrial applications due to its complex synthesis and rarity.
作用機序
The exact mechanism of action of samanine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism.
類似化合物との比較
Key Observations :
Key Observations :
- Samandarine exhibits higher neurotoxic potency compared to this compound, likely due to its affinity for nicotinic receptors .
- This compound’s versatility in material science applications (e.g., polymer design) is unique among salamander alkaloids .
Analytical Detection and Ecological Roles
- Detection Methods: Gas chromatography/mass spectrometry (GC/MS) confirms this compound’s presence in Salamandra secretions, while samandarone is detectable in multiple salamandrid genera . This compound levels vary significantly across populations, as shown in normalized LC-MS/MS analyses of salamander mucus (see Figure 6 in ).
- Ecological Significance: this compound’s restricted taxonomic distribution suggests a specialized defensive role in Salamandra, whereas samandarone’s broader occurrence implies a more generalized ecological function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


